4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride
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Overview
Description
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride is a chemical compound with the molecular formula C13H16ClN3.ClH. It is known for its presence as an impurity in certain pharmaceutical formulations, such as nefazodone hydrochloride
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the reaction of 3-chlorophenylpiperazine with propiononitrile under specific conditions to form the desired product. The reaction typically requires the use of appropriate solvents and catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the synthesis and scale-up for commercial use .
Chemical Reactions Analysis
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research explores its potential therapeutic uses and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride can be compared with similar compounds such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride: This compound shares a similar structure but differs in the propiononitrile group.
1-(2-Chlorophenyl)piperazine monohydrochloride: It has a different position of the chlorine atom on the phenyl ring.
1-Phenylpiperazine: Lacks the chlorine substituent and propiononitrile group.
Properties
CAS No. |
42002-65-3 |
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Molecular Formula |
C13H17Cl2N3 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H16ClN3.ClH/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;/h1,3-4,11H,2,6-10H2;1H |
InChI Key |
HZYBADZYPWHPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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